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Compound Name: (15R)-Bimatoprost
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(An In-depth Technical Guide for Researchers and Drug Development Professionals)

**(15R)-Bimatoprost, a stereoisomer of the potent ocular hypotensive agent Bimatoprost,
offers a unique pharmacological profile for scientific investigation. While sharing a structural
similarity with prostaglandin F2a (PGF2a), its mechanism of action involves a nuanced
interaction with prostanoid receptors, leading to a cascade of intracellular events that ultimately
regulate aqueous humor dynamics. This technical guide provides a comprehensive overview of
the core mechanism of action of (15R)-Bimatoprost, supported by quantitative data, detailed
experimental protocols, and visual representations of key pathways.

Receptor Binding and Activation

(15R)-Bimatoprost, like its (15S) counterpart (Bimatoprost), is recognized as a prostaglandin
analog.[1] The primary target for these compounds is the prostaglandin F receptor (FP
receptor), a G-protein coupled receptor (GPCR).[2][3][4] The inversion of the hydroxyl group at
the C-15 position from the S to the R configuration in (15R)-Bimatoprost is known to influence
its biological activity, generally resulting in a decrease, but not complete elimination, of potency
compared to the parent compound.[5]

While specific binding affinity data for (15R)-Bimatoprost is not extensively reported in publicly
available literature, studies on Bimatoprost and its free acid provide a crucial framework for
understanding its interaction with the FP receptor. Bimatoprost itself exhibits a binding affinity
(Ki) for the FP receptor in the micromolar range, while its free acid form, 17-phenyl-trinor
PGF2a, demonstrates a significantly higher affinity.[5][6]
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Table 1: Receptor Binding Affinities (Ki) and Potencies (EC50) of Bimatoprost and its Free Acid

EC50 (nM) -
. Intracellular
Compound Receptor Ki (nM) . Reference
Calcium
Mobilization
_ 3070 + 1330
Bimatoprost Human FP 9250 + 846 [5]
(HEK-293 cells)
: 2940 + 1663
Bimatoprost Human FP 6310 + 1650 [21[41[7]
(HEK cells)
Bimatoprost Free 15 + 3 (HEK-293
) Human FP 59+6 [5]
Acid cells)
Bimatoprost Free 2.8 - 3.8 (various
Human FP 83

Acid

cell types)

It is hypothesized that (15R)-Bimatoprost also acts as an agonist at the FP receptor, albeit

with potentially lower affinity and potency than the (15S)-isomer. The ethyl amide group of

Bimatoprost is hydrolyzed in ocular tissues to its free acid, which is a more potent FP receptor

agonist.[6] A similar metabolic activation is expected for (15R)-Bimatoprost.

Downstream Signaling Pathway

Activation of the FP receptor by (15R)-Bimatoprost is believed to initiate a canonical Gq

protein-coupled signaling cascade. This pathway plays a central role in mediating the

physiological effects of the drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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